molecular formula C10H9FN2 B1285063 8-Fluoro-2-methylquinolin-4-amine CAS No. 288151-34-8

8-Fluoro-2-methylquinolin-4-amine

Cat. No. B1285063
CAS RN: 288151-34-8
M. Wt: 176.19 g/mol
InChI Key: RHZQTGHNSDPKJV-UHFFFAOYSA-N
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Description

“8-Fluoro-2-methylquinolin-4-amine” is a chemical compound with the molecular formula C10H9FN2 . It is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .


Molecular Structure Analysis

The molecular structure of “8-Fluoro-2-methylquinolin-4-amine” consists of 10 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms . The molecular weight of this compound is 176.19 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Fluoro-2-methylquinolin-4-amine” are not fully detailed in the search results. The boiling point, melting point, and density are not provided .

Scientific Research Applications

Apoptosis Research

This compound plays a crucial role in apoptosis research. The crystal structure of human Apoptosis-Inducing Factor (AIF) complexed with 8-Fluoro-2-methylquinolin-4-amine has been determined, which aids in understanding the molecular mechanisms of apoptosis. This research is vital for developing treatments for diseases where apoptosis plays a part, such as neurodegenerative disorders and cancer .

Drug Design and Optimization

The inclusion of fluorine atoms in drug molecules can significantly affect their potency, stability, and membrane permeability8-Fluoro-2-methylquinolin-4-amine , with its fluorinated structure, serves as an important example in the strategic deployment of fluorine in medicinal chemistry to optimize drug candidates .

Targeted Drug Delivery

Innovations in targeted drug delivery systems are crucial for increasing the efficacy and reducing the side effects of therapeutic agents8-Fluoro-2-methylquinolin-4-amine has been explored for its potential to be conjugated with other molecules, such as DNA or RNA aptamers, to create novel aptamer–drug conjugates (ApDCs) for targeted cancer therapy .

Molecular Docking Studies

The compound has been used in molecular docking studies to evaluate interactions with proteins involved in cancer pathways. These studies help in predicting the binding affinity and activity of potential drug candidates, making 8-Fluoro-2-methylquinolin-4-amine a valuable tool in the preclinical phase of drug development .

Allosteric Modulation Research

Research has also focused on the allosteric modulation capabilities of 8-Fluoro-2-methylquinolin-4-amine . By binding to allosteric sites on proteins, it can modulate the protein’s activity, which is a promising strategy for developing drugs with improved selectivity and reduced side effects .

Pharmacokinetics and ADME Profiling

The compound’s role in pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is another area of application. Understanding how 8-Fluoro-2-methylquinolin-4-amine behaves in the body can lead to the development of drugs with better bioavailability and efficacy .

High-Throughput Screening Technologies

Finally, 8-Fluoro-2-methylquinolin-4-amine is used in high-throughput screening technologies to discover chemical leads. Its use in time-resolved, high-throughput small-angle X-ray scattering (TR-HT-SAXS) exemplifies its utility in identifying compounds that can target and modulate macromolecular states .

Safety and Hazards

The safety data sheet for “8-Fluoro-2-methylquinolin-4-amine” indicates that it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The hazard statements include "H302: Harmful if swallowed" .

properties

IUPAC Name

8-fluoro-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZQTGHNSDPKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589058
Record name 8-Fluoro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-2-methylquinolin-4-amine

CAS RN

288151-34-8
Record name 8-Fluoro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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